molecular formula C19H27N3O3S2 B276244 Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B276244
M. Wt: 409.6 g/mol
InChI Key: YUZLTRGZSDVBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TAK-915 and belongs to the class of benzothiophenes.

Mechanism of Action

The exact mechanism of action of Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed that this compound acts as a positive allosteric modulator of the GABA-A receptor. This receptor plays a crucial role in regulating the activity of the central nervous system.
Biochemical and Physiological Effects:
Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce pain and anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential therapeutic properties. This compound has shown promising results in various scientific research studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This makes it difficult and expensive to produce in large quantities.

Future Directions

For the use of this compound include further study of its potential therapeutic properties and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine with ethyl 4-aminobenzoate to form an intermediate compound. This intermediate is then reacted with 4-acetyl-1,4-diazepane-1-carbothioamide to form the final product, Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-{[(4-acetyl-1,4-diazepan-1-yl)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potential therapeutic properties in various scientific research studies. It has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has also been studied for its potential use in the treatment of pain and anxiety disorders.

properties

Molecular Formula

C19H27N3O3S2

Molecular Weight

409.6 g/mol

IUPAC Name

ethyl 2-[(4-acetyl-1,4-diazepane-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H27N3O3S2/c1-3-25-18(24)16-14-7-4-5-8-15(14)27-17(16)20-19(26)22-10-6-9-21(11-12-22)13(2)23/h3-12H2,1-2H3,(H,20,26)

InChI Key

YUZLTRGZSDVBON-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCCN(CC3)C(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCCN(CC3)C(=O)C

Origin of Product

United States

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